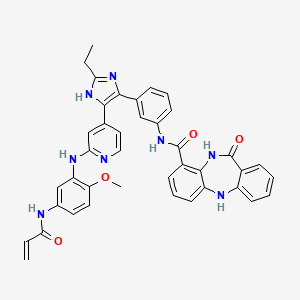
Brigatinib C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brigatinib is a next-generation anaplastic lymphoma kinase inhibitor designed to overcome resistance mechanisms associated with crizotinib. It is primarily used for the treatment of anaplastic lymphoma kinase-positive advanced or metastatic non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Brigatinib involves several key steps:
Substitution Reaction: 2,4,5-trichloropyrimidine and 2-(dimethyl phospho) aniline undergo a substitution reaction under the action of an acid-binding agent to obtain an intermediate.
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether and 1-methyl-4-(4-piperidyl)-piperazine undergo a substitution reaction under the action of an acid-binding agent to obtain another intermediate.
Catalytic Hydrogenation: The product from the previous step undergoes palladium-carbon catalytic hydrogenation to obtain another intermediate.
Amine Substitution Reaction: The intermediates obtained from the previous steps undergo an amine substitution reaction under acidic catalysis conditions to obtain the crude product of Brigatinib.
Industrial Production Methods
The industrial production of Brigatinib involves optimizing the above synthetic routes to achieve high yield and purity. The process includes steps such as recrystallization and extraction to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Brigatinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Brigatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anaplastic lymphoma kinase inhibitors.
Biology: Used to study the effects of anaplastic lymphoma kinase inhibition on cellular processes.
Medicine: Used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.
Industry: Used in the development of new pharmaceuticals targeting anaplastic lymphoma kinase
Mechanism of Action
Brigatinib acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, c-ros oncogene 1, insulin-like growth factor 1 receptor, and epidermal growth factor receptor deletions and point mutations. By effectively blocking the phosphorylation of anaplastic lymphoma kinase, Brigatinib disrupts the activation of downstream signaling pathways crucial for tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: First-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: Second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Second-generation anaplastic lymphoma kinase inhibitor.
Uniqueness of Brigatinib
Brigatinib is unique in its ability to overcome resistance mechanisms associated with first- and second-generation anaplastic lymphoma kinase inhibitors. It has shown superior efficacy in inhibiting a broad range of anaplastic lymphoma kinase mutants and has substantial activity against central nervous system metastases .
Properties
CAS No. |
1197958-75-0 |
|---|---|
Molecular Formula |
C28H37ClN7O2P |
Molecular Weight |
570.1 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-piperazin-1-ylpiperidin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34) |
InChI Key |
RWZBHSUFXJNDSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


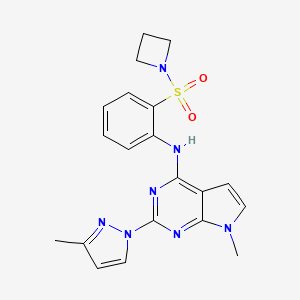
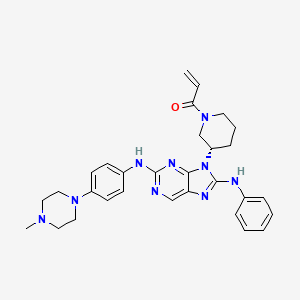


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

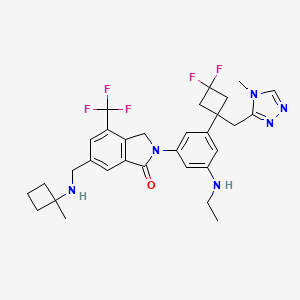

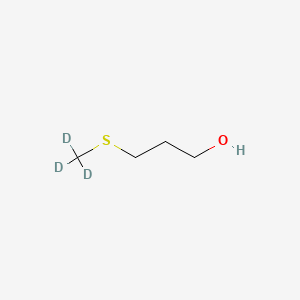
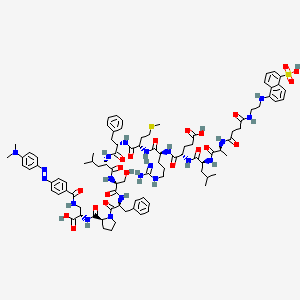
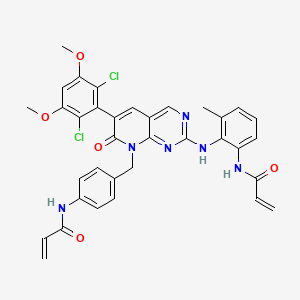
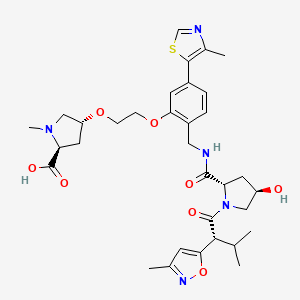
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
